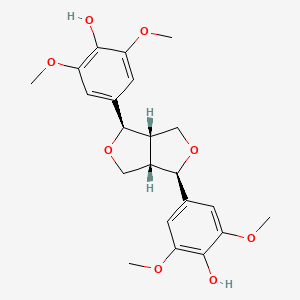

(-)-Syringaresinol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-WRMVBYCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316029 | |

| Record name | (-)-Syringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6216-81-5 | |

| Record name | (-)-Syringaresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6216-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringaresinol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Syringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYRINGARESINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6NNG8CM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Syringaresinol: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Syringaresinol, a prominent lignan, has garnered significant scientific interest due to its wide-ranging pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound. It details experimental protocols for its extraction, isolation, and quantification, and presents its biological activities through the lens of key signaling pathways. Quantitative data on its prevalence in various plant species are summarized, and its biosynthetic pathway is elucidated. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

Natural Sources and Plant Distribution

This compound is widely distributed throughout the plant kingdom, having been identified in at least 87 species across 40 families.[1] Its primary sources are plants from the Acanthopanax and Albizia genera.[1] It has also been isolated from various other medicinal plants and dietary sources.

Major Plant Sources

This compound and its glycosidic forms are significant constituents in several medicinal plants, as detailed in the table below.

| Plant Genus/Species | Plant Part | Compound Form | Reference |

| Acanthopanax spp. | Stem Bark, Fruits | (+)-Syringaresinol-di-O-beta-D-glucoside, Syringaresinol | [2][3] |

| Albizia julibrissin | Stem Bark | This compound-4-O-β-D-glucopyranoside | |

| Cinnamomum cassia | Dried Tender Stems, Bark | Syringaresinol | [1] |

| Panax ginseng | Berries | Syringaresinol | [4] |

| Dendrobium officinale | - | Syringaresinol, Syringaresinol-4-O-β-D-glucoside, Syringaresinol-4,4′-di-O-β-D-glucoside | [5] |

| Rubia philippinensis | Roots | (+)-Syringaresinol | [1] |

Quantitative Analysis of this compound and its Derivatives in Plant Materials

The concentration of this compound and its related compounds varies significantly between plant species and even within different parts of the same plant. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound | Concentration (µg/g of dry weight unless otherwise noted) | Analytical Method | Reference |

| Acanthopanax senticosus | Fruits | Eleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside) | 1660 | HPLC | [6] |

| Acanthopanax sessiliflorus | Fruits | Eleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside) | 8490 | HPLC | [6] |

| Acanthopanax koreanum | Fruits | Eleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside) | 1800 | HPLC | [6] |

| Acanthopanax divaricatus | Fruits | Eleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside) | 7080 | HPLC | [6] |

| Dendrobium officinale | - | Syringaresinol | 6.368–120.341 | HPLC-MS/MS | [5] |

| Dendrobium officinale | - | Syringaresinol-4-O-β-D-glucoside | 51.227–222.294 | HPLC-MS/MS | [5] |

| Dendrobium officinale | - | Syringaresinol-4,4′-di-O-β-D-glucoside | 10.112–179.873 | HPLC-MS/MS | [5] |

Experimental Protocols

Extraction of this compound and its Glycosides

Objective: To extract lignans, including this compound and its glycosides, from plant material.

Materials:

-

Dried and powdered plant material (e.g., stem bark of Acanthopanax senticosus)

-

Ethanol (95%)

-

Methanol

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

Macerate the dried and powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 2 weeks).

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Alternatively, for polyphenols from Acanthopanax senticosus, an optimized ionic liquid-assisted aqueous two-phase system can be employed using 32 wt.% ethanol, 25 wt.% NaH₂PO₄, and 9 wt.% [OMIM]Br at 50°C for 50 minutes.[7]

-

For a general polyphenol extraction, reflux the plant material with 80% methanol for 2 hours, repeat three times, and combine the filtrates.[7]

Isolation of this compound

Objective: To isolate this compound from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

Thin-layer chromatography (TLC) plates

-

Crystallization solvents (e.g., methanol)

Protocol:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Monitor the fractions using TLC.

-

Combine the fractions containing this compound.

-

Purify the combined fractions further using repeated column chromatography or preparative TLC.

-

Crystallize the purified this compound from a suitable solvent like methanol to obtain pure crystals.

High-Performance Liquid Chromatography (HPLC) Quantification of Syringaresinol

Objective: To quantify the amount of Syringaresinol in a plant extract.

Materials:

-

HPLC system with a UV or DAD detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (gradient elution)

-

Syringaresinol standard of known purity

-

Plant extract dissolved in a suitable solvent (e.g., methanol)

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, linear gradient from 10% to 50% A; 20-25 min, isocratic at 50% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm or 280 nm.[6]

-

Injection Volume: 10-20 µL.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of the Syringaresinol standard in methanol.

-

Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard concentration in triplicate and record the peak area.

-

Plot a graph of peak area versus concentration and determine the linearity (R² value).

-

-

Sample Analysis:

-

Dissolve a known amount of the plant extract in methanol and filter it through a 0.45 µm syringe filter.

-

Inject the sample solution into the HPLC system.

-

Identify the Syringaresinol peak by comparing the retention time with that of the standard.

-

Calculate the concentration of Syringaresinol in the sample using the standard curve.

-

Biological Activities and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, primarily attributed to its anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of several key signaling pathways.

Biosynthesis of this compound

This compound is synthesized in plants from the monolignol, sinapyl alcohol. The biosynthesis involves the oxidative coupling of two sinapyl alcohol molecules.

Caption: Biosynthesis of this compound from Sinapyl Alcohol.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This leads to a downstream reduction in the production of pro-inflammatory mediators.

Caption: Anti-inflammatory mechanism of this compound via NF-κB inhibition.

Antioxidant Signaling Pathway

The antioxidant activity of this compound is mediated through the activation of the Keap1-Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative stress.[8]

Caption: Antioxidant mechanism of this compound via Keap1-Nrf2 activation.

Inhibition of TGF-β/Smad Signaling Pathway

This compound has been shown to protect against cardiac fibrosis by inhibiting the TGF-β/Smad signaling pathway, which plays a crucial role in tissue fibrosis.[8]

Caption: Anti-fibrotic mechanism of this compound via TGF-β/Smad inhibition.

Conclusion

This compound is a ubiquitously distributed lignan with significant therapeutic potential. Its presence in a variety of medicinal and dietary plants makes it an accessible target for natural product-based drug discovery. The detailed protocols for its extraction, isolation, and quantification provided in this guide are intended to standardize and facilitate further research. Understanding its mechanisms of action through the NF-κB, Keap1-Nrf2, and TGF-β/Smad signaling pathways provides a solid foundation for the development of novel therapeutics for a range of inflammatory, oxidative stress-related, and fibrotic diseases. Further investigation into the quantitative distribution of this compound in a wider array of plant species and continued exploration of its pharmacological properties are warranted to fully unlock its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenolic Compounds from Stem Bark of Acanthopanax senticosus and Their Pharmacological Effect in Chronic Swimming Stressed Rats [jstage.jst.go.jp]

- 4. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Analysis of Lignans in the Fruits of Acanthopanax Species by HPLC -Food Science and Biotechnology | Korea Science [koreascience.kr]

- 7. Study on Extraction and Purification of Acanthopanax senticosus Polyphenols by an Ionic Liquid-Assisted Aqueous Two-Phase System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Syringaresinol in Plants: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syringaresinol is a lignan of significant interest due to its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] As a naturally occurring phytochemical, understanding its biosynthesis in plants is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the syringaresinol biosynthesis pathway, from its primary metabolic precursors to the final dimerization step. It includes detailed experimental protocols for the characterization of key enzymes, quantitative data where available, and visual representations of the metabolic and experimental workflows.

The Biosynthesis Pathway of Syringaresinol

The biosynthesis of syringaresinol begins with the general phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of secondary metabolites. The pathway can be broadly divided into two stages: the synthesis of the monolignol precursor, sinapyl alcohol, and the subsequent oxidative dimerization to form syringaresinol.

From Phenylalanine to Sinapoyl-CoA: The Phenylpropanoid Pathway

The journey to syringaresinol starts with the amino acid L-phenylalanine. A series of enzymatic reactions convert phenylalanine into sinapoyl-CoA, a key intermediate. The core enzymes and reactions in this sequence are outlined below.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid. This is the committed step of the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p--coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate or quinate, forming p-coumaroyl-shikimate or p-coumaroyl-quinate.

-

p-Coumarate 3-Hydroxylase (C3'H): Another cytochrome P450 monooxygenase that hydroxylates the C3 position of the aromatic ring of p-coumaroyl-shikimate/quinate to yield caffeoyl-shikimate/quinate.

-

HCT (second activity): Catalyzes the reverse reaction, transferring the caffeoyl group back to Coenzyme A to form caffeoyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Ferulate-5-Hydroxylase (F5H): A cytochrome P450 monooxygenase that hydroxylates coniferaldehyde at the C5 position to yield 5-hydroxyconiferaldehyde.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to produce sinapaldehyde.

-

Sinapyl Alcohol Dehydrogenase (SAD): Reduces sinapaldehyde to sinapyl alcohol, the direct precursor of syringaresinol. Cinnamyl Alcohol Dehydrogenase (CAD) can also contribute to this step, but SAD shows higher specificity for sinapaldehyde.

The overall pathway from L-phenylalanine to sinapyl alcohol is depicted in the following diagram:

References

Pharmacological Properties of (-)-Syringaresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Syringaresinol, a naturally occurring lignan found in various medicinal plants and dietary sources, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects. Detailed experimental methodologies from key studies are presented to facilitate reproducibility and further investigation. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented using diagrams to provide a clear understanding of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] In inflammatory conditions, the activation of NF-κB leads to the transcription of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] this compound has been shown to suppress the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[2][3] This inhibition leads to a dose-dependent reduction in the expression of iNOS and COX-2, resulting in decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][4] Additionally, this compound has been observed to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] The anti-inflammatory effects are also mediated through the modulation of mitogen-activated protein kinase (MAPK) pathways, specifically by interfering with the phosphorylation of p38 and JNK.[1]

Quantitative Data

| Parameter | Experimental Model | Concentration/Dose | Effect | Reference |

| Inhibition of NO production | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Dose-dependent inhibition | [1] |

| Inhibition of PGE2 production | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Dose-dependent inhibition | [1] |

| Inhibition of iNOS expression | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Dose-dependent inhibition | [1] |

| Inhibition of COX-2 expression | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Dose-dependent inhibition | [1] |

| Inhibition of TNF-α, IL-1β, IL-6 | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Dose-dependent reduction | [1] |

| In vivo anti-edema effect | Carrageenan-induced paw edema in mice | 30 mg/kg | Suppression of edema and inflammatory markers | [1] |

Experimental Protocols

1.3.1. Cell Culture and Treatment (RAW 264.7 Macrophages)

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours for mediator production, shorter times for signaling protein analysis).[5][6][7]

1.3.2. Western Blot Analysis for NF-κB and MAPK Signaling

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3][5][8]

1.3.3. Measurement of NO, PGE2, and Cytokines

-

NO Production: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

PGE2 and Cytokine Production: The levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][9][10]

Signaling Pathway Diagram

References

- 1. Syringaresinol attenuates Tau phosphorylation and ameliorates cognitive dysfunction induced by sevoflurane in aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective Effects of Cirsilineol against Lipopolysaccharide-Induced Inflammation; Insights into HO-1, COX-2, and iNOS Modulation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antidepressant Action of (-)-Syringaresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Syringaresinol, a naturally occurring lignan, has emerged as a promising novel antidepressant agent. This technical guide provides an in-depth exploration of its mechanism of action, moving beyond the classical monoamine hypothesis to a multi-faceted approach involving allosteric modulation of the serotonin transporter, enhancement of neurotrophic signaling, and attenuation of neuroinflammation and hypothalamic-pituitary-adrenal (HPA) axis dysregulation. This document synthesizes current in vitro and in vivo data, details experimental methodologies, and presents key signaling pathways and workflows through structured diagrams to support further research and development in the field of neuropsychopharmacology.

Core Mechanism: Allosteric Inhibition of the Serotonin Transporter

The primary mechanism underlying the antidepressant effect of this compound (SYR) is its unique interaction with the serotonin transporter (SERT). Unlike conventional Selective Serotonin Reuptake Inhibitors (SSRIs) that competitively bind to the central (S1) substrate-binding site, this compound acts as a noncompetitive, allosteric inhibitor.[1][2]

This compound and its glycoside derivative, this compound-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG), bind to an allosteric site (S2) in the extracellular vestibule of SERT.[3][4] This binding event stabilizes the transporter in an outward-open and inward-closed conformation, thereby locking it in a state that is non-conducive to serotonin reuptake.[1][2] This allosteric modulation effectively decreases the maximal velocity (Vmax) of serotonin transport without significantly altering the substrate binding affinity (Km).[1] This distinct mechanism suggests a potential for a different side-effect profile compared to traditional SSRIs and may offer a therapeutic advantage for patients non-responsive to conventional treatments.[4]

Signaling Pathway: Allosteric Inhibition of SERT

Caption: Allosteric inhibition of the serotonin transporter (SERT) by this compound.

Modulation of Neurotrophic Factors: The BDNF/TrkB Signaling Pathway

A crucial component of the pathophysiology of depression involves deficits in neurotrophic support, leading to impaired synaptic plasticity and neuronal atrophy, particularly in the hippocampus and prefrontal cortex. This compound has been shown to counteract these deficits by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

In animal models of depression, such as the Chronic Unpredictable Mild Stress (CUMS) model, administration of this compound has been demonstrated to reverse the stress-induced downregulation of key synaptic proteins.[1] Specifically, treatment with SYR restores the expression levels of BDNF and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[1][5] This, in turn, promotes the expression of postsynaptic density protein 95 (PSD-95) and synaptophysin, essential proteins for synaptic structure and function.[6][7][8] The activation of the BDNF/TrkB pathway is a critical mechanism for promoting neuronal survival, synaptogenesis, and synaptic plasticity, thereby alleviating the morphological and functional deficits associated with depression.

Signaling Pathway: BDNF/TrkB Activation

Caption: Activation of the BDNF/TrkB signaling pathway by this compound.

Attenuation of Neuroinflammation and HPA Axis Dysregulation

The antidepressant effects of this compound are also attributed to its potent anti-inflammatory properties and its potential to modulate the hyperactivity of the Hypothalamic-Pituitary-Adrenal (HPA) axis, both of which are strongly implicated in the pathophysiology of depression.

Neuroinflammation

Chronic stress and depression are associated with a state of low-grade neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9][10] this compound has been shown to exert significant anti-neuroinflammatory effects by inhibiting the activation of microglia.[2] It suppresses the production of these pro-inflammatory cytokines, potentially through the inhibition of the NF-κB signaling pathway.[2] By mitigating the neuroinflammatory cascade, this compound may protect against the detrimental effects of inflammation on neuronal function and contribute to its antidepressant action.

HPA Axis Dysregulation

Hyperactivity of the HPA axis, leading to elevated levels of glucocorticoids like corticosterone, is a common finding in individuals with depression.[11][12] While direct studies on the effect of this compound on corticosterone levels in a depression model are emerging, it is a well-established mechanism for many antidepressants to normalize HPA axis function. Given its efficacy in the CUMS model, a paradigm known to induce HPA axis hyperactivity, it is highly probable that this compound contributes to its therapeutic effects by attenuating the release of stress hormones.

Logical Relationship: Multifaceted Antidepressant Action

Caption: The multifaceted antidepressant mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its derivatives.

Table 1: In Vitro Inhibition of Monoamine Transporters

| Compound | Transporter | Assay | IC50 (μM) | Kinetic Effect | Reference |

| This compound (SYR) | hSERT | APP+ Uptake | 0.25 ± 0.01 | Vmax ↓, Km unchanged | [1] |

| hSERT | ASP+ Binding | 0.96 ± 0.02 | N/A | [1] | |

| SAG | hSERT | APP+ Uptake | 2.54 ± 0.13 | Noncompetitive | [3] |

| hDAT | APP+ Uptake | ~28 | Inhibitory | [3] | |

| hNET | APP+ Uptake | ~41 | Inhibitory | [3] |

SAG: this compound-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside; hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; APP+: 4-(4-(dimethylamino)phenyl)-1-methylpyridinium; ASP+: 4-(4-(dimethylamino)styryl)-N-methylpyridinium; IC50: Half-maximal inhibitory concentration; Vmax: Maximum reaction velocity; Km: Michaelis constant.

Table 2: In Vivo Antidepressant-like Effects in CUMS Model

| Behavioral Test | Parameter | Effect of this compound | Reference |

| Sucrose Preference Test | Sucrose Preference | Reverses CUMS-induced decrease | [1] |

| Forced Swim Test | Immobility Time | Reverses CUMS-induced increase | [1] |

| Tail Suspension Test | Immobility Time | Reverses CUMS-induced increase | [1] |

CUMS: Chronic Unpredictable Mild Stress.

Table 3: Effects on Synaptic Proteins and Neuroinflammation

| Target | Brain Region | Effect of this compound | Reference |

| BDNF | Hippocampus, mPFC | Reverses CUMS-induced decrease | [1] |

| PSD-95 | Hippocampus, mPFC | Reverses CUMS-induced decrease | [1] |

| TNF-α, IL-6, IL-1β | BV2 Microglia | Reduces LPS-induced production | [2] |

| Microglia Activation | Mouse Brain | Reduces LPS-induced activation | [2] |

mPFC: medial Prefrontal Cortex; LPS: Lipopolysaccharide.

Experimental Protocols

Monoamine Transporter Inhibition Assay (APP+ Uptake)

-

Cell Culture and Transfection: HeLa or HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are transiently transfected with plasmids encoding human SERT, DAT, or NET using a suitable transfection reagent like Lipofectamine 2000.[3]

-

Assay Preparation: 24-48 hours post-transfection, cells are plated onto polylysine-coated glass slides in 12-well plates.

-

Uptake Assay:

-

Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer (20 mM HEPES, pH 7.4, 120 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, and 0.1% w/v glucose).[3]

-

Pre-incubate cells with varying concentrations of this compound or vehicle for 5 minutes at room temperature.

-

Initiate uptake by adding KRH buffer containing 2 µM APP+.[3]

-

Incubate for 5 minutes at room temperature.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

-

Data Acquisition and Analysis: The amount of accumulated APP+ fluorescence in the cells is quantified using confocal microscopy or a fluorescence plate reader. IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Chronic Unpredictable Mild Stress (CUMS) Animal Model

-

Animals: Adult male C57BL/6 mice are used. Animals are single-housed and allowed to acclimate for at least one week before the start of the protocol.

-

Stress Regimen: For a period of 4-8 weeks, mice are subjected to a series of mild, unpredictable stressors. Two different stressors are applied daily in a random order. Stressors include:

-

Food deprivation (24h)

-

Water deprivation (24h)

-

Cage tilt (45°) (12h)

-

Damp bedding (12h)

-

Overnight illumination

-

Stroboscopic light (12h)

-

Restraint stress (2h)

-

Forced swimming (4°C, 5 min)

-

-

Drug Administration: this compound (e.g., 10-30 mg/kg) or vehicle is administered daily via oral gavage or intraperitoneal injection for the last 2-4 weeks of the CUMS protocol.

-

Behavioral Testing: In the final week, a battery of behavioral tests is conducted to assess depressive-like phenotypes, including the Sucrose Preference Test, Forced Swim Test, and Tail Suspension Test.

Western Blot Analysis of Synaptic Proteins

-

Tissue Preparation: Following behavioral testing, animals are euthanized, and the hippocampus and prefrontal cortex are rapidly dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BDNF, PSD-95, synaptophysin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to the loading control.

Experimental Workflow: CUMS Model and Analysis

Caption: Experimental workflow for the Chronic Unpredictable Mild Stress (CUMS) model.

Conclusion and Future Directions

This compound presents a compelling profile as a novel antidepressant with a unique, multi-target mechanism of action. Its allosteric inhibition of SERT distinguishes it from classical SSRIs, while its ability to enhance BDNF-mediated synaptic plasticity and mitigate neuroinflammation and HPA axis dysfunction addresses multiple facets of depression pathophysiology. The data summarized herein provides a strong foundation for its continued development.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the pharmacokinetic profile of this compound to optimize dosing and delivery.

-

Head-to-Head Comparator Studies: Directly comparing the efficacy and side-effect profile of this compound with established antidepressants in preclinical models.

-

Chronic Dosing and Neuroadaptive Changes: Investigating the long-term effects of this compound on monoamine system regulation and neuroplasticity.

-

Clinical Translation: Designing and conducting rigorous clinical trials to evaluate the safety and efficacy of this compound in patients with major depressive disorder.

This in-depth guide serves as a critical resource for scientists and researchers dedicated to advancing the next generation of antidepressant therapies.

References

- 1. This compound Exerts an Antidepressant-like Activity in Mice by Noncompetitive Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppressed LPS-induced microglia activation via downregulation of NF-κB p65 signaling and interaction with ERβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular docking and biochemical validation of this compound-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular docking and biochemical validation of this compound-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the postsynaptic scaffolding protein PSD-95 enhances BDNF signaling to mitigate depression-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Microglial activation mediates chronic mild stress-induced depressive- and anxiety-like behavior in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dried bear bile exerts its antidepressant effect by modulating adrenal FXR to reduce peripheral glucocorticoid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Effects of (-)-Syringaresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction (-)-Syringaresinol is a naturally occurring lignan, a class of polyphenolic compounds found in a variety of plants and cereals.[1] Extensive research has highlighted its broad spectrum of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][2] These properties make this compound a compound of significant interest for therapeutic applications in diseases driven by oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, osteoarthritis, and certain types of cancer.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying its effects, supported by quantitative data from key studies and detailed experimental protocols for researchers.

Antioxidant Properties of this compound

The antioxidant capacity of this compound is multifaceted, involving both direct radical scavenging and the modulation of endogenous antioxidant systems.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: As a phenolic compound, this compound can directly donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. This has been demonstrated through its potent scavenging activity against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[5]

-

Upregulation of the Nrf2 Antioxidant Pathway: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of the cellular antioxidant response.[6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[7][8] This leads to the enhanced expression of protective enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD), effectively reducing cellular levels of reactive oxygen species (ROS).[7][9]

References

- 1. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppressed LPS-induced microglia activation via downregulation of NF-κB p65 signaling and interaction with ERβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Neuroprotective Properties of (-)-Syringaresinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of (-)-Syringaresinol observed in various in vitro models. This compound, a lignan found in various medicinal plants, has demonstrated significant potential in protecting neuronal cells from a range of insults, suggesting its promise as a therapeutic agent for neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development.

Quantitative Data Summary

The neuroprotective efficacy of this compound and its glucoside derivative has been quantified across several in vitro studies. The data is summarized below for easy comparison.

Table 1: Neuroprotective Effects of this compound-4-O-β-D-glucopyranoside (SRG) on Corticosterone-Induced PC12 Cell Injury [1][2]

| Concentration of SRG (µM) | Cell Viability (% of Control) | LDH Leakage (% of Control) | Apoptosis Rate (%) |

| 0 (Corticosterone only) | 65.2 ± 5.8 | 185.4 ± 10.2 | 35.6 ± 3.1 |

| 5 | 78.5 ± 6.1 | 152.1 ± 9.5 | 24.8 ± 2.5 |

| 10 | 89.3 ± 7.2 | 125.8 ± 8.7 | 15.7 ± 1.9 |

| 20 | 95.1 ± 8.5 | 108.3 ± 7.9 | 8.9 ± 1.2 |

Table 2: Effect of this compound-4-O-β-D-glucopyranoside (SRG) on Mitochondrial Function and Calcium Homeostasis in Corticosterone-Treated PC12 Cells [1][2]

| Concentration of SRG (µM) | Mitochondrial Membrane Potential (ΔΨm, % of Control) | Intracellular Ca2+ ([Ca2+]i, % of Control) |

| 0 (Corticosterone only) | 68.7 ± 6.3 | 172.4 ± 15.8 |

| 5 | 79.1 ± 7.1 | 148.6 ± 13.2 |

| 10 | 88.5 ± 8.2 | 121.3 ± 11.5 |

| 20 | 96.2 ± 9.1 | 105.9 ± 9.8 |

Table 3: Modulation of Apoptotic and Neurotrophic Protein Expression by this compound-4-O-β-D-glucopyranoside (SRG) in Corticosterone-Treated PC12 Cells (Relative Expression to Control) [1][2]

| Concentration of SRG (µM) | Bcl-2 | Bax | Cytochrome c (cytosolic) | Cleaved Caspase-3 | CREB | BDNF |

| 0 (Corticosterone only) | 0.45 ± 0.05 | 2.1 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.3 | 0.5 ± 0.06 | 0.4 ± 0.05 |

| 5 | 0.62 ± 0.07 | 1.6 ± 0.15 | 1.9 ± 0.2 | 2.1 ± 0.2 | 0.68 ± 0.07 | 0.58 ± 0.06 |

| 10 | 0.81 ± 0.09 | 1.2 ± 0.1 | 1.3 ± 0.15 | 1.5 ± 0.18 | 0.85 ± 0.09 | 0.79 ± 0.08 |

| 20 | 0.95 ± 0.1 | 0.8 ± 0.09 | 0.9 ± 0.1 | 1.1 ± 0.12 | 0.96 ± 0.1 | 0.92 ± 0.1 |

Table 4: Neuritogenic Activity of this compound in PC12h and Neuro2a Cells [3]

| Cell Line | Concentration of this compound (µM) | Neurite-bearing Cells (%) |

| PC12h | 0.24 | Dose-dependent increase |

| PC12h | 24 | Dose-dependent increase |

| Neuro2a | 0.24 | Dose-dependent increase |

| Neuro2a | 24 | Dose-dependent increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture and Treatment

-

Cell Lines:

-

PC12 Cells: Derived from a pheochromocytoma of the rat adrenal medulla, these cells are widely used in neuroscience research as they differentiate into neuron-like cells upon treatment with nerve growth factor (NGF).

-

PC12h Cells: A subclone of PC12 cells with high sensitivity to NGF.[3]

-

Neuro2a (N2a) Cells: A mouse neuroblastoma cell line.[3]

-

SH-SY5Y Cells: A human neuroblastoma cell line, often used to model neurodegenerative diseases.[4]

-

BV-2 Cells: An immortalized murine microglia cell line used for neuroinflammation studies.[5]

-

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neurotoxicity:

-

Corticosterone-induced apoptosis: PC12 cells are treated with 100 µM corticosterone for 48 hours to induce neuronal damage.[1][2]

-

Glutamate-induced excitotoxicity: SH-SY5Y cells are exposed to high concentrations of sodium glutamate to model excitotoxic neuronal injury.[4]

-

Oxaliplatin-induced neuroinflammation: BV-2 microglial cells are stimulated with 1 µg/mL oxaliplatin for 3 hours.[5]

-

-

This compound Treatment: this compound or its derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 5, 10, 20 µM) prior to or concurrently with the neurotoxic insult.[1][2][5]

Key Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound and/or the neurotoxic agent.

-

After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Lactate Dehydrogenase (LDH) Leakage Assay:

-

Culture and treat cells as described above.

-

Collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

LDH leakage is indicative of cell membrane damage and is expressed as a percentage of the positive control (fully lysed cells).[1][2]

-

-

Apoptosis Detection (Annexin V-FITC/PI Staining):

-

Harvest and wash the treated cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[1][2]

-

-

TUNEL Assay:

-

Fix the cells grown on coverslips with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining using a commercial kit to label DNA strand breaks.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the apoptotic cells (TUNEL-positive) using a fluorescence microscope.[1][2]

-

-

Western Blot Analysis:

-

Lyse the treated cells in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, CREB, BDNF, Nrf2, HO-1, p-NF-κB) overnight at 4°C.[1][2]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software, with β-actin or GAPDH as a loading control.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

General Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical workflow for assessing the neuroprotective properties of a compound like this compound in vitro.

Caption: General workflow for in vitro neuroprotection assays.

Activation of the Nrf2/ARE Antioxidant Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[6][7][8]

Caption: Activation of the Nrf2/ARE pathway by this compound.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD).[6][8] This enhanced antioxidant defense system helps to mitigate oxidative damage in neuronal cells.

Inhibition of the NF-κB Inflammatory Pathway

This compound has also been demonstrated to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key player in neuroinflammation.[5][9][10]

Caption: Inhibition of the NF-κB pathway by this compound.

In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][10] this compound can inhibit this pathway, likely by preventing the phosphorylation of IκBα, thereby suppressing the expression of these inflammatory mediators and reducing neuroinflammation.[5]

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, involving the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the study of this promising natural compound. Further research is warranted to translate these in vitro findings into preclinical and clinical settings.

References

- 1. This compound-4-O-β-D-glucopyranoside from Cortex Albizziae inhibits corticosterone-induced PC12 cell apoptosis and relieves the associated dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuritogenesis of herbal (+)- and (-)-syringaresinols separated by chiral HPLC in PC12h and Neuro2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. Syringaresinol Alleviates Oxaliplatin-Induced Neuropathic Pain Symptoms by Inhibiting the Inflammatory Responses of Spinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Toxicological Prediction for (-)-Syringaresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Syringaresinol, a lignan found in various plants, is of growing interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] As with any compound intended for therapeutic use, a thorough toxicological assessment is paramount. In silico toxicology, a computational approach to predict toxicity, offers a rapid and cost-effective initial screening method.[3][4] This guide provides a technical overview of the in silico toxicological prediction for this compound, summarizing the methodologies used, the predicted toxicological profile, and the important context of subsequent in vitro validation. An in silico structure-activity analysis of this compound has been performed using platforms such as ToxTree and NexusPrediction, which suggested potential mechanisms of toxicity.[5][6][7] However, it is crucial to note that these in silico predictions were not substantiated by in vitro studies, which found no evidence of cytotoxicity or genotoxicity.[5][8][9] This highlights the role of in silico toxicology as a predictive screening tool that necessitates experimental verification.[10]

In Silico Toxicological Assessment of this compound

Computational toxicology utilizes the chemical structure of a compound to predict its potential adverse effects. For this compound, in silico analysis has focused on identifying structural alerts, which are molecular features known to be associated with toxicity.

Predicted Toxicological Endpoints and Structural Alerts

Software such as ToxTree and NexusPrediction were employed to analyze the structure of this compound.[5][6][7] The primary structural alerts generated were associated with its phenolic units.[5][8][9] These alerts suggested the potential for:

-

Quinoid Formation: The presence of phenolic units with coordinating substituents raised concerns about the potential to form quinoid structures.

-

Reactive Oxygen Species (ROS) Formation: The phenolic structures were also flagged for their potential to promote the formation of ROS.[5][8][9]

-

Binding to Cellular Structures and Chromosome Damage: As a consequence of the potential reactivity, alerts were generated for possible binding to cellular macromolecules and potential for chromosomal damage.[5][8][9]

It is important to reiterate that these are theoretical predictions based on structural features.

Quantitative In Silico Predictions

While specific quantitative data from in silico predictions for this compound are not extensively available in the public domain, the following tables represent the types of data that are typically generated in such assessments. The values presented here are illustrative examples and should not be considered as actual predicted data for this compound.

Table 1: Exemplar Predicted ADMET Properties for this compound

| Property | Predicted Value | Method/Software | Interpretation |

| Absorption | |||

| Human Intestinal Abs. | High | QSAR Model | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Machine Learning Algorithm | Moderate ability to cross the intestinal epithelium. |

| P-glycoprotein Substrate | Yes | SVM-based Classifier | Potential for efflux from cells, affecting bioavailability. |

| Distribution | |||

| BBB Permeability | Low | QSAR Model | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Molecular Docking | High affinity for plasma proteins, affecting free drug concentration. |

| Metabolism | |||

| CYP450 2D6 Inhibition | Low Probability | Pharmacophore Modeling | Low risk of drug-drug interactions via this pathway. |

| CYP450 3A4 Inhibition | High Probability | Pharmacophore Modeling | Potential for drug-drug interactions via this pathway. |

| Excretion | |||

| Renal Clearance | Moderate | QSAR Model | Primarily cleared by the kidneys. |

| Toxicity | |||

| hERG Inhibition | Low Probability | 3D-QSAR Model | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Positive | Rule-based System | Potential for mutagenicity (contradicted by in vitro data). |

| Carcinogenicity | Equivocal | Structural Alerts | Further investigation required. |

| Hepatotoxicity | Low Probability | QSAR Model | Low risk of liver damage. |

| Oral LD50 (rat) | >2000 mg/kg | QSAR Model | Low acute oral toxicity. |

Table 2: Exemplar Predicted Binding Affinities to Toxicity-Related Receptors

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Docking Software | Implication |

| Aryl Hydrocarbon Receptor | -7.5 | AutoDock Vina | Potential to activate xenobiotic metabolism pathways. |

| PXR | -8.2 | GOLD | Potential for drug-drug interactions. |

| Estrogen Receptor Alpha | -6.9 | Schrödinger Glide | Weak estrogenic activity potential. |

Experimental Protocols for In Silico Toxicological Prediction

The in silico assessment of this compound would typically follow a workflow that integrates several computational methodologies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity.[7][11]

Protocol:

-

Data Collection: A dataset of compounds with known toxicological data for the endpoint of interest (e.g., mutagenicity, carcinogenicity) is compiled.

-

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight) and structural features are calculated.

-

Model Building: A statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) is used to build a model that correlates the molecular descriptors with the toxicological endpoint.

-

Model Validation: The predictive performance of the model is evaluated using internal and external validation techniques.

-

Prediction for this compound: The validated QSAR model is used to predict the toxicity of this compound based on its calculated molecular descriptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme.[5][12][13] In toxicology, this can be used to predict interactions with proteins known to mediate adverse effects.[5][12][13]

Protocol:

-

Target Selection: A protein target associated with a specific toxicity endpoint (e.g., hERG for cardiotoxicity, PXR for drug-drug interactions) is selected.

-

Preparation of Receptor and Ligand: The 3D structures of the protein receptor and this compound are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of this compound within the receptor's binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses and affinities are analyzed to assess the likelihood and strength of the interaction.

Expert Rule-Based Systems

Expert rule-based systems, such as those implemented in ToxTree and Derek Nexus, utilize a knowledge base of structural alerts and toxicological rules derived from experimental data and expert knowledge.[3]

Protocol:

-

Input Structure: The 2D structure of this compound is provided as input to the software.

-

Substructure Searching: The software searches for the presence of predefined structural fragments (toxicophores) that are known to be associated with specific toxicities.

-

Rule Application: A set of "if-then" rules is applied to the identified structural features to predict the likelihood of a particular toxicological endpoint.

-

Report Generation: The system generates a report detailing the identified structural alerts, the reasoning behind the prediction, and the level of confidence in the prediction.

Visualizations: Workflows and Pathways

In Silico Toxicology Workflow

The following diagram illustrates a typical workflow for the in silico toxicological assessment of a compound like this compound.

Caption: A generalized workflow for in silico toxicological prediction.

Proposed In Silico Toxicity Mechanism for this compound

Based on the structural alerts identified, the following pathway illustrates a potential, though unconfirmed, mechanism of toxicity.

Caption: A potential in silico-predicted toxicity pathway for this compound.

Known Anti-inflammatory Signaling Pathway of this compound

For a comprehensive understanding, it is useful to contrast the predicted toxicity pathways with known therapeutic signaling pathways. The following diagram illustrates the established anti-inflammatory mechanism of action of this compound.

Caption: The anti-inflammatory signaling pathway modulated by this compound.

Conclusion and Future Directions

The in silico toxicological assessment of this compound provides a valuable initial screening of its potential hazards. The predictions are primarily based on the presence of phenolic moieties, which are common in many natural products. These structural features led to alerts for potential quinoid formation, ROS generation, and consequent cellular damage.

However, a critical takeaway from the available literature is the discrepancy between these in silico predictions and subsequent in vitro experimental results.[8][9] Studies have shown that this compound does not exhibit cytotoxicity or genotoxicity in cell-based assays.[8][9] This underscores a fundamental principle in modern toxicology: in silico predictions are powerful hypothesis-generating tools but are not a substitute for experimental validation.

For drug development professionals, this case study on this compound serves as a pertinent example of how to interpret in silico data. The alerts generated should not lead to an immediate termination of a compound's development but should rather guide the design of targeted in vitro and in vivo studies to confirm or refute the predicted risks. Future work should focus on refining in silico models to better distinguish between theoretical reactivity and actual biological toxicity, thereby improving their predictive accuracy and utility in the drug development pipeline.

References

- 1. Predicting Binding to P-Glycoprotein by Flexible Receptor Docking | PLOS Computational Biology [journals.plos.org]

- 2. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Toxicological testing of syringaresinol and enterolignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ADMET polymerization of biobased monomers deriving from syringaresinol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. A Machine Learning-Based Prediction Platform for P-Glycoprotein Modulators and Its Validation by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking and biochemical validation of this compound-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. catalog.labcorp.com [catalog.labcorp.com]

Bioavailability and Metabolism of Dietary Syringaresinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol is a furofuran-class lignan found in a variety of dietary sources, including cereals, oilseeds, and certain medicinal plants. As a polyphenolic compound, syringaresinol has garnered significant scientific interest due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects. A thorough understanding of its bioavailability and metabolic fate is crucial for evaluating its therapeutic potential and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and metabolism of dietary syringaresinol, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways it modulates.

Bioavailability and Metabolism

The bioavailability of dietary syringaresinol is a multi-step process that begins in the gut and involves extensive metabolic transformations by both the intestinal microbiota and host enzymes.

Gut Microbiota Metabolism

Dietary syringaresinol often exists in glycosidic forms, such as syringaresinol diglycoside. The initial and critical step in its metabolism occurs in the colon, where gut bacteria deglycosylate the parent compound. This deglycosylation is a prerequisite for absorption and further metabolism. Following deglycosylation, the gut microbiota can further metabolize syringaresinol into enterolignans, namely enterodiol (END) and enterolactone (ENL). However, the conversion of syringaresinol to these enterolignans is notably less efficient compared to other dietary lignans like secoisolariciresinol.

Absorption and Phase II Metabolism

Once syringaresinol and its microbially-derived metabolites are absorbed by the intestinal epithelium, they undergo extensive Phase I and Phase II metabolism, primarily in the liver and enterocytes. The principal metabolic pathways are conjugation reactions, including glucuronidation and sulfation, which are mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These reactions increase the water solubility of the compounds, facilitating their excretion.

Quantitative Data on Bioavailability and Metabolism

The available quantitative data on the bioavailability and metabolism of syringaresinol is primarily derived from in vitro studies. Comprehensive in vivo pharmacokinetic data in humans remains limited.

Table 1: In Vitro Conversion of Syringaresinol Diglycoside by Human Fecal Microbiota

| Precursor Compound | Incubation Time (hours) | Conversion to Enterodiol (END) and Enterolactone (ENL) (%) | Reference |

| Syringaresinol diglycoside | 24 | 4 | [1] |

Note: This low conversion rate suggests that syringaresinol itself, rather than its enterolignan metabolites, may be the primary bioactive compound absorbed from the diet.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of syringaresinol bioavailability and metabolism.

In Vitro Gut Microbiota Metabolism Assay

This protocol is designed to assess the transformation of syringaresinol by human intestinal microflora.

Objective: To determine the conversion rate of syringaresinol and its glycosides to metabolites by fecal microbiota.

Materials:

-

Fresh human fecal samples from healthy donors.

-

Anaerobic incubation medium (e.g., pre-reduced peptone-yeast extract-fecal extract medium).

-

Syringaresinol or its glycoside standard.

-

Anaerobic chamber or jars with gas-generating kits.

-

Centrifuge, HPLC or LC-MS/MS system.

Procedure:

-

Prepare a fecal slurry (e.g., 10% w/v) in pre-reduced anaerobic medium inside an anaerobic chamber.

-

Homogenize the slurry and filter through sterile gauze to remove large particulate matter.

-

Inoculate fresh anaerobic medium with the fecal slurry (e.g., 1% v/v).

-

Add the syringaresinol compound (substrate) to the inoculated medium at a known concentration.

-

Incubate the cultures anaerobically at 37°C.

-

Collect aliquots at various time points (e.g., 0, 12, 24, 48 hours).

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile) and centrifuge to pellet bacteria and debris.

-

Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using a validated LC-MS/MS method.

Cell Culture Models for Metabolism and Bioactivity Studies

Human liver (HepG2) and colon (HT29) cancer cell lines are commonly used to investigate the metabolism and biological effects of xenobiotics.

Objective: To study the metabolism of syringaresinol and its effects on cellular signaling pathways.

Materials:

-

HepG2 or HT29 cell lines.

-

Appropriate cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Syringaresinol.

-

Reagents for specific assays (e.g., cell viability, western blot, reporter gene assays).

Procedure:

-

Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells into appropriate plates (e.g., 6-well, 96-well) at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of syringaresinol or its metabolites.

-

Incubate for the desired period (e.g., 24, 48 hours).

-

Harvest the cells and/or culture medium for downstream analysis.

-

Metabolism: Analyze the culture medium for metabolites using LC-MS/MS.

-

Bioactivity: Lyse the cells and use the lysate for western blotting, reporter gene assays, or other relevant bioassays.

-

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of syringaresinol and its metabolites in biological matrices.

Objective: To quantify syringaresinol and its metabolites in plasma, urine, feces, or cell culture media.

Procedure:

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.

-

Urine: Dilution and filtration. Enzymatic hydrolysis with β-glucuronidase/sulfatase may be required to measure total aglycone concentrations.

-

Feces: Homogenization, solvent extraction, and solid-phase extraction (SPE) for cleanup.

-

Cell Culture Media: Dilution or direct injection after centrifugation.

-

-

Chromatographic Separation:

-

Use a C18 or similar reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Optimize precursor and product ion transitions for syringaresinol and each metabolite.

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

Signaling Pathways and Experimental Workflows

Syringaresinol and its metabolites have been shown to modulate several key signaling pathways involved in cellular stress response, inflammation, and metabolism.

Metabolic Pathway of Syringaresinol

Caption: Metabolic pathway of dietary syringaresinol.

Experimental Workflow for In Vitro Metabolism Analysis

Caption: Workflow for in vitro gut microbiota metabolism study.

Keap1/Nrf2 Signaling Pathway

Caption: Activation of the Keap1/Nrf2 pathway by syringaresinol.

TGF-β/Smad Signaling Pathway

Caption: Inhibition of the TGF-β/Smad pathway by syringaresinol.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by syringaresinol.

PPARβ Signaling Pathway

Caption: Activation of the PPARβ signaling pathway by syringaresinol.

Conclusion

The bioavailability of dietary syringaresinol is complex, involving initial metabolism by the gut microbiota followed by extensive phase II conjugation in the host. While the conversion to enterolignans is limited, syringaresinol itself is absorbed and modulates key cellular signaling pathways associated with antioxidant defense, inflammation, and metabolism. The provided experimental protocols offer a framework for further investigation into its pharmacokinetic profile and mechanisms of action. Future research should prioritize in vivo studies to establish a comprehensive pharmacokinetic profile of syringaresinol and its metabolites in humans, which is essential for translating its promising preclinical bioactivity into tangible health benefits.

References

The Isolation of (-)-Syringaresinol from Novel Botanical Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and isolation of the lignan (-)-Syringaresinol from new and significant plant species. It provides comprehensive experimental protocols, quantitative data, and visual representations of the compound's known signaling pathways to support further research and development.

Introduction

This compound is a furofuran lignan with a growing body of research highlighting its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. The identification of new and abundant plant sources is crucial for the sustainable and economically viable production of this promising bioactive compound. This document focuses on the recent isolation of (+)-Syringaresinol from the newly discovered species Magnolia thailandica and provides a representative protocol for the isolation of its enantiomer, this compound, from Tripterygium wilfordii.

Quantitative Data Summary

The following table summarizes the quantitative data from the isolation of Syringaresinol from two distinct plant species. This allows for a comparative analysis of extraction efficiency and yield.

| Plant Species | Enantiomer | Plant Part Used | Starting Material (kg) | Crude Extract (g) | Final Yield (g) | Yield (%) |

| Magnolia thailandica | (+)-Syringaresinol | Twigs | 3.0 | 171.64 | 0.38 | 0.0127% |

| Tripterygium wilfordii | This compound | Stems/Roots | Not Reported | Not Reported | Not Reported | Not Reported |

Note: While this compound is a known constituent of Tripterygium wilfordii, a detailed modern protocol with complete quantitative yield data was not available in the reviewed literature. The provided protocol is a representative method based on established lignan isolation techniques from this species.

Experimental Protocols

Isolation of (+)-Syringaresinol from Magnolia thailandica

This protocol is based on the methodology described by Monthong et al. in their study on Magnolia thailandica.

3.1.1. Plant Material and Extraction

-

Twigs of Magnolia thailandica (3.0 kg) were collected, dried, and milled at room temperature.

-

The milled plant material was first defatted with hexane to remove nonpolar constituents.

-

The defatted material was then subjected to percolation with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).

-